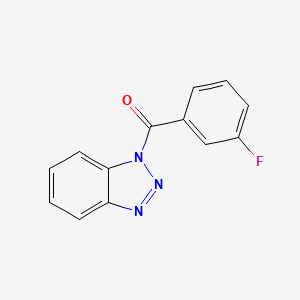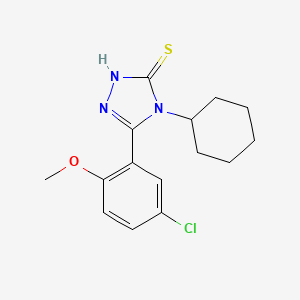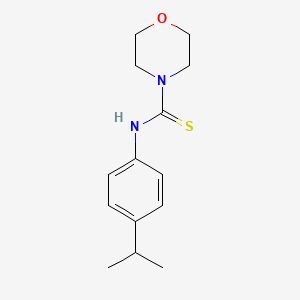
N-(4-isopropylphenyl)-4-morpholinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-4-morpholinecarbothioamide, commonly known as isothiocyanate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Isothiocyanate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, isothiocyanate has been shown to have anticancer properties, as it can induce apoptosis in cancer cells and inhibit tumor growth. In agriculture, isothiocyanate has been used as a natural pesticide, as it can repel and kill insects and other pests. In environmental science, isothiocyanate has been studied for its potential use in water treatment, as it can remove heavy metals and other pollutants from water.
Mecanismo De Acción
The mechanism of action of isothiocyanate varies depending on the specific application. In medicine, isothiocyanate induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. In agriculture, isothiocyanate acts as a natural pesticide by repelling and killing insects and other pests. In environmental science, isothiocyanate removes heavy metals and other pollutants from water by forming stable complexes with these substances.
Biochemical and Physiological Effects:
Isothiocyanate has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth, the repelling and killing of insects and other pests, and the removal of heavy metals and other pollutants from water.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using isothiocyanate in lab experiments include its effectiveness as a natural pesticide, its ability to remove heavy metals and other pollutants from water, and its potential as an anticancer agent. However, the limitations of using isothiocyanate in lab experiments include its toxicity to humans and animals, its potential to cause environmental harm if not used properly, and the difficulty of synthesizing and handling the compound.
Direcciones Futuras
There are several future directions for research on isothiocyanate, including the development of new synthesis methods that are less toxic and more efficient, the exploration of new applications in medicine, agriculture, and environmental science, and the investigation of the compound's potential as a therapeutic agent for other diseases besides cancer. Additionally, further research is needed to better understand the mechanism of action of isothiocyanate and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
Isothiocyanate can be synthesized through various methods, including the reaction of an amine with carbon disulfide and a halogenating agent, the reaction of an isocyanate with a thiol, and the reaction of a primary amine with a thiocyanate. The most common method for synthesizing isothiocyanate is through the reaction of an amine with carbon disulfide and a halogenating agent, such as iodine or bromine.
Propiedades
IUPAC Name |
N-(4-propan-2-ylphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-11(2)12-3-5-13(6-4-12)15-14(18)16-7-9-17-10-8-16/h3-6,11H,7-10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHXAZXUOUXPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(propan-2-yl)phenyl]morpholine-4-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

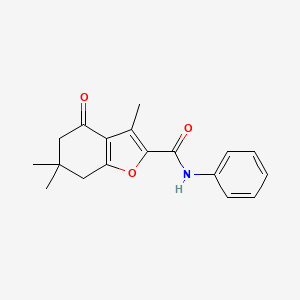

![N~2~-[4-(dimethylamino)phenyl]-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B5704954.png)
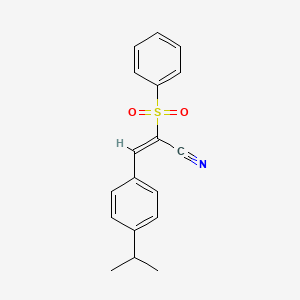

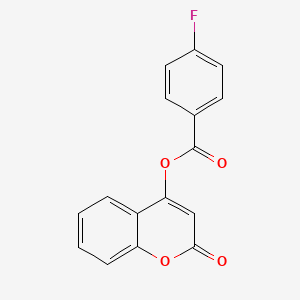
![N-cyclopentyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5704984.png)

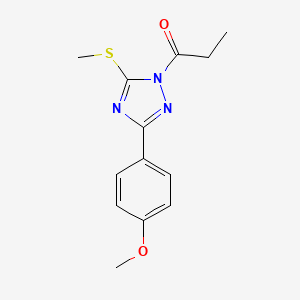
![2-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B5705004.png)
![1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5705012.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(methylthio)benzamide](/img/structure/B5705026.png)
